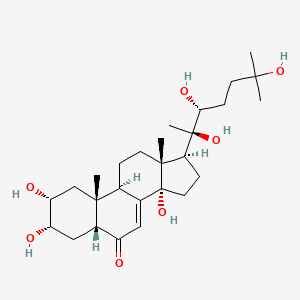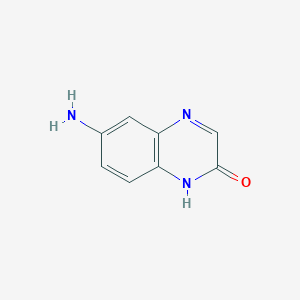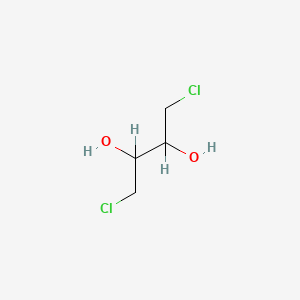
1,4-Dichlorobutane-2,3-diol
Vue d'ensemble
Description
1,4-Dichlorobutane-2,3-diol is a chemical compound used in various industrial applications, including as a raw material for drugs, pesticides, fragrances, and chemical fibers, and as a solvent. Its toxicity and environmental impact have been a subject of study due to its widespread use .
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, 1,4-dichlorobut-2-yne can be converted to different substituted buta-1,3-dienes through reactions with organoboranes, followed by treatment with methyllithium . Another study explored the direct synthesis of 1,1-dichlorosilacyclopentane from 1,4-dichlorobutane, indicating the versatility of dichlorobutane derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be quite complex. For example, the crystal structure of a photodimer of 4'-chloro-4-styrylpyridine, which includes a cyclobutane ring, was determined using single-crystal diffractometry, revealing a puckered conformation of the cyclobutane ring . This suggests that the molecular structure of this compound could also exhibit interesting conformational characteristics.
Chemical Reactions Analysis
Chemical reactions involving dichlorobutane derivatives can lead to various products. For example, the reaction of 1,4-dichlorobut-2-yne with di-sec-alkylborane results in stereospecific formation of dichlorobutenylboranes, which upon further reaction can yield substituted buta-1,3-dienes . Additionally, the behavior of 1,4-dichlorobutane in direct synthesis was investigated, leading to the main product of 1,1-dichlorosilacyclopentane, which can further react with various reagents like sulfuryl chloride and allylmagnesium bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to assess its hazard potential. Genotoxicity tests indicated that 1,4-dichlorobutane is negative in the Ames test, positive in the in vitro chromosomal aberrations test with metabolic activation, and negative in the in vivo mouse bone-marrow micronucleus test . Vibrational analysis of dichlorobutane derivatives has been conducted using infrared and Raman spectroscopy, which helps in understanding the conformational behavior of these compounds .
Applications De Recherche Scientifique
1. Chemical Reactivity and Isomerization
1,4-Dichlorobutane exhibits interesting reactivity patterns in chemical synthesis. For example, when treated with aluminum chloride, it can partially isomerize to a mixture of 1,2- and 1,3-dichlorobutane. This showcases its potential for use in various chemical synthesis processes where isomerization is a desired outcome (Billups, Kurtz, & Farmer, 1970).
2. Electrochemical Studies
1,4-Dichlorobutane has been used in electrochemical studies, specifically in ion-transfer voltammetry. This research helps in understanding the transfer of various cations and anions across different solvent interfaces, which is valuable in fields like analytical chemistry and material science (Katano, Tatsumi, & Senda, 2004).
3. Spectroscopy and Molecular Structure Analysis
Infrared and Raman spectroscopic studies of 1,4-dichlorobutane and its isomers have provided insights into the molecular structure and rotational isomerism of these compounds. Such studies are crucial for understanding the physical and chemical properties of molecules, which has implications in fields like material science and molecular physics (Crowder, 1979).
4. Radiolysis and Radiation Chemistry
Research on the radiolysis of 1,4-dichlorobutane in an oxygen-free atmosphere has provided insights into the stable products formed during gamma irradiation. This research is significant for understanding the effects of radiation on organic compounds, which has implications in areas like radiation chemistry and environmental science (Szymański, Mietańska, & Kowal, 1986).
5. Organic Synthesis and Chemical Transformations
1,4-Dichlorobutane is also studied in the context of organic synthesis. For example, its behavior in direct synthesis leading to compounds like 1,1-dichlorosilylcyclopentane has been investigated. This type of research contributes to the development of new synthetic methods and materials in organic and industrial chemistry (Petrov, Smetankina, & Nikishin, 1958).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dichlorobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870974 | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2419-73-0 | |
| Record name | 1,4-Dichloro-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

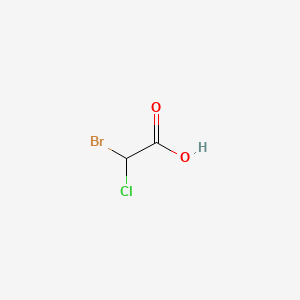
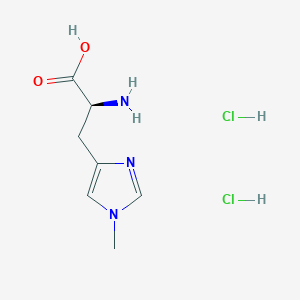

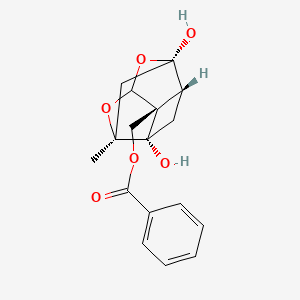

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)


